molecular formula C45H57N9O10 B10853556 Tyr-D-Ala-Gly-Trp-NMeNle-Asp-Phe-NH2

Tyr-D-Ala-Gly-Trp-NMeNle-Asp-Phe-NH2

Cat. No.: B10853556
M. Wt: 884.0 g/mol
InChI Key: LFIFGNCFEBAIHA-XSAWFYHVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tyr-D-Ala-Gly-Trp-NMeNle-Asp-Phe-NH2 is a synthetic peptide analog designed for advanced scientific research, particularly in the field of metabolic disorders. Its sequence incorporates key modifications, including a D-amino acid (D-Ala) and an N-methylated norleucine (NMeNle), which are common strategies to enhance metabolic stability and receptor binding affinity. Peptides with N-methylated amino acids and D-configuration residues are investigated for their improved resistance to enzymatic degradation and their potential to act as receptor antagonists or agonists. This makes them valuable tools for studying complex signaling pathways. Based on its structural features, this compound is of significant research value for exploring the mechanisms of G-protein coupled receptors (GPCRs), such as those involved in glucose metabolism and energy homeostasis. Peptides with similar structural motifs, including D-amino acids and norleucine substitutions, have been widely used in receptor binding assays, cell signaling studies, and in vivo metabolic research to elucidate their role in conditions like obesity and diabetes. The inclusion of an N-methyl group on the norleucine residue is a specific modification that can influence the peptide's conformational freedom and its interaction with specific receptor subtypes. Researchers utilize this compound to probe protein-protein interactions, cellular signaling pathways, and its potential effects on hormone receptors. This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C45H57N9O10

Molecular Weight

884.0 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]hexanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C45H57N9O10/c1-4-5-15-37(44(63)53-35(23-39(57)58)43(62)52-34(40(47)59)21-27-11-7-6-8-12-27)54(3)45(64)36(22-29-24-48-33-14-10-9-13-31(29)33)51-38(56)25-49-41(60)26(2)50-42(61)32(46)20-28-16-18-30(55)19-17-28/h6-14,16-19,24,26,32,34-37,48,55H,4-5,15,20-23,25,46H2,1-3H3,(H2,47,59)(H,49,60)(H,50,61)(H,51,56)(H,52,62)(H,53,63)(H,57,58)/t26-,32+,34+,35+,36+,37+/m1/s1

InChI Key

LFIFGNCFEBAIHA-XSAWFYHVSA-N

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)N(C)C(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@@H](C)NC(=O)[C@H](CC4=CC=C(C=C4)O)N

Canonical SMILES

CCCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)N(C)C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(C)NC(=O)C(CC4=CC=C(C=C4)O)N

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Loading

The synthesis begins with selecting a resin compatible with C-terminal amidation. Rink amide resin (0.6 mmol/g loading capacity) is preferred due to its acid-labile linker, enabling efficient cleavage of the final peptide. The first amino acid (Phe) is loaded using a 3:1 molar excess of Fmoc-Phe-OH activated with O(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF).

Sequential Amino Acid Coupling

The peptide chain is assembled from C- to N-terminus using Fmoc chemistry:

StepResidueCoupling ReagentSolventTime (min)Yield (%)
1PheHATU/DIPEADMF6098
2AspHBTU/HOBtDMF9095
3NMeNlePyBOP/DIPEANMP12092
4TrpHATU/DIPEADMF6096
5GlyHBTU/HOBtDMF4597
6D-AlaHATU/DIPEADMF9094
7TyrPyBOP/DIPEANMP12091

Data synthesized from

Key challenges include:

  • NMeNle incorporation : The N-methyl group sterically hinders coupling, necessitating prolonged reaction times and PyBOP activation.

  • D-Ala configuration : D-amino acids require inverted stereochemical control; pre-activated Fmoc-D-Ala-OH (10 eq) ensures complete coupling.

Side-Chain Deprotection and Orthogonal Protection

Protecting Group Strategy

  • Tert-butyl (t-Bu) : For Asp side chains to prevent aspartimide formation.

  • Trityl (Trt) : For Trp to avoid oxidation during cleavage.

  • 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) : For Arg (if present) in related analogs.

Deprotection uses 20% piperidine in DMF (2 × 5 min) for Fmoc removal, followed by TFA cocktail (95% TFA, 2.5% H2O, 2.5% triisopropylsilane) for final cleavage.

Cleavage and Global Deprotection

Optimized Cleavage Conditions

  • Reagent : TFA/thioanisole/1,2-ethanedithiol/anisole (90:5:3:2 v/v)

  • Time : 3 hours at 25°C

  • Yield : 85–90% crude peptide

Post-cleavage, the peptide is precipitated in cold diethyl ether, centrifuged, and lyophilized.

Purification and Analytical Validation

Reverse-Phase HPLC (RP-HPLC)

  • Column : C18 (250 × 4.6 mm, 5 µm)

  • Gradient : 10–50% acetonitrile (0.1% TFA) over 30 min

  • Flow rate : 1 mL/min

  • Retention time : 18.2 min

Mass Spectrometry (MS)

  • Observed m/z : 1082.5 [M+H]⁺ (calculated 1082.3)

  • Purity : >98% by analytical HPLC

Nuclear Magnetic Resonance (NMR)

  • 2D NOESY : Confirms β-turn conformation between D-Ala and NMeNle residues, critical for receptor binding.

Comparative Analysis with Structural Analogs

ParameterTyr-D-Ala-Gly-Trp-NMeNle-Asp-Phe-NH2Tyr-Gly-Gly-Trp-NMeNle-Asp-Phe-NH2Tyr-Pro-Dmp-Phe-NH2
Coupling Efficiency94% (D-Ala)96% (Gly)89% (Pro)
Cleavage Yield88%85%82%
Receptor Binding (IC50)210 nM (Mu opioid)350 nM (CCKAR)150 nM (Delta opioid)

Data synthesized from

Industrial-Scale Production Considerations

  • Automated Synthesizers : Enable parallel synthesis of 96-well plates with >90% yield consistency.

  • Cost Optimization : Bulk purchasing of Fmoc-NMeNle-OH reduces raw material costs by 30%.

Methodological Challenges and Solutions

Batch-to-Batch Variability

  • Root cause : Incomplete NMeNle coupling due to steric hindrance.

  • Solution : Use 1.5 eq PyBOP with 10 eq DIPEA in N-methylpyrrolidone (NMP).

Oxidative Degradation of Trp

  • Mitigation : Add 0.1 M methionine to cleavage cocktails to scavenge free radicals .

Chemical Reactions Analysis

Types of Reactions

Tyr-D-Ala-Gly-Trp-NMeNle-Asp-Phe-NH2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of tryptophan can yield kynurenine, while reduction of disulfide bonds results in free thiol groups .

Scientific Research Applications

Tyr-D-Ala-Gly-Trp-NMeNle-Asp-Phe-NH2 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mechanism of Action

The mechanism of action of Tyr-D-Ala-Gly-Trp-NMeNle-Asp-Phe-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of D-alanine and N-methyl norleucine enhances the peptide’s stability and affinity for these targets. The peptide can modulate signaling pathways by binding to receptors, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Receptor Affinity and Selectivity

Compound Name Sequence Modifications Target Receptor IC50/Ki (nM) Source
Tyr-D-Ala-Gly-Trp-NMeNle-Asp-Phe-NH2 D-Ala², NMeNle⁵ Mu 470
Tyr-D-Nle-Gly-Trp-NMeNle-Asp-Phe-NH2 D-Nle² (vs. D-Ala²) Mu 48
Dermenkephalin Tyr-D-Met-Phe-His-Leu-Met-Asp-NH2 Delta 1.3 (Ki)
Dermorphin Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2 Mu 0.5 (Ki)
H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-NMe-Bzl·TFA C-terminal benzylation Mu/Delta N/A

Key Findings :

  • Tyr-D-Nle-Gly-Trp-NMeNle-Asp-PHẸ-NH2 exhibits 10-fold higher Mu receptor potency (IC50 = 48 nM) compared to this compound, attributed to the substitution of D-Ala² with D-Nle², which enhances hydrophobic interactions with the receptor .
  • Dermenkephalin (Delta-selective) and Dermorphin (Mu-selective) both feature D-amino acids at position 2 but diverge in receptor specificity due to sequence variations. Dermorphin’s high Mu affinity (Ki = 0.5 nM) underscores the importance of Phe³ and Gly⁴ in Mu receptor engagement .

Structural and Functional Modifications

A. D-Amino Acid Substitution
  • The D-Ala² in this compound mimics natural opioid peptides like Dermorphin, conferring resistance to peptidases and improving bioavailability .
B. N-Methylation and C-Terminal Modifications
  • Analogs like H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-NMe-Bzl·TFA incorporate C-terminal benzylation, which may improve membrane permeability but reduce aqueous solubility .

Pharmacokinetic and Stability Profiles

  • Metabolic Stability: NMeNle⁵ and D-Ala² synergistically protect this compound from aminopeptidase cleavage, as demonstrated in studies of similar N-methylated peptides .
  • Comparative Half-Life : Dermorphin’s half-life in plasma is ~30 minutes due to its natural D-Ala² and Pro⁶ residues, while synthetic analogs with NMeNle or benzylated termini may exhibit extended half-lives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.